

physical and chemical properties of maniladiol

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Maniladiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maniladiol, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties, including reported antitubercular activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **maniladiol**, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Maniladiol is a dihydroxylated derivative of the oleanane-type triterpenes. Its core structure consists of a five-ring carbon skeleton. The key physicochemical properties of **maniladiol** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C30H50O2	[1][2]
Molecular Weight	442.72 g/mol	[1][2]
Melting Point	215-220 °C	[1][2]
Boiling Point	Not available	
Solubility	Data not available in quantitative form. Generally soluble in common organic solvents like chloroform, ethyl acetate, and methanol.	
Appearance	Crystalline solid	_
IUPAC Name	(3β,16β)-Olean-12-ene-3,16- diol	[1]
CAS Registry Number	595-17-5	[1]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of **maniladiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H and ¹³C NMR data for **maniladiol** have not been fully compiled in publicly accessible databases. The following represents a generalized expectation of the spectral features based on its known structure.

¹H NMR:

- Methyl Protons: Several singlets are expected in the upfield region (δ 0.7 1.3 ppm) corresponding to the eight methyl groups of the triterpenoid skeleton.
- Hydroxyl Protons: The chemical shifts of the two hydroxyl protons at C-3 and C-16 are dependent on the solvent and concentration and may appear as broad singlets.



- Methylene and Methine Protons: A complex series of multiplets is expected in the region of δ
 1.0 2.5 ppm.
- Olefinic Proton: A characteristic signal for the vinylic proton at C-12 is anticipated around δ
 5.2 5.4 ppm, likely as a triplet.
- Carbinolic Protons: The protons attached to the carbon atoms bearing the hydroxyl groups (C-3 and C-16) would appear as multiplets, with the C-3 proton typically around δ 3.2 ppm and the C-16 proton at a slightly downfield shift.

13C NMR:

- Methyl Carbons: Resonances for the eight methyl carbons are expected in the aliphatic region (δ 15 30 ppm).
- Methylene and Methine Carbons: A series of signals for the numerous sp³-hybridized carbons of the steroid nucleus will be present between δ 15 and 60 ppm.
- Carbinolic Carbons: The signals for the carbons bearing the hydroxyl groups (C-3 and C-16) are expected around δ 79 ppm and δ 75 ppm, respectively.
- Olefinic Carbons: The two sp²-hybridized carbons of the double bond (C-12 and C-13) will show characteristic signals around δ 122 ppm and δ 144 ppm.
- Quaternary Carbons: Several signals for the quaternary carbons of the ring system are also expected.

Mass Spectrometry (MS)

The mass spectrum of **maniladiol** provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS):

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of maniladiol (m/z
 442) is expected, though it may be weak due to the facile loss of water molecules.



- Fragmentation Pattern: The fragmentation of triterpenoids like **maniladiol** is complex. Common fragmentation pathways include:
 - \circ Loss of one or two molecules of water from the molecular ion, leading to peaks at m/z 424 (M⁺ H₂O) and m/z 406 (M⁺ 2H₂O).
 - Retro-Diels-Alder (RDA) fragmentation of ring C, which is characteristic of Δ^{12} -oleanene triterpenoids. This would result in diagnostic fragment ions.
 - Cleavage of other rings and loss of alkyl side chains.

Experimental Protocols Isolation and Purification of Maniladiol from Erythrina crista-galli

The following protocol describes a general procedure for the isolation of triterpenoids from plant sources, which can be adapted for **maniladiol** from the leaves of Erythrina crista-galli.

Methodology:

- Extraction:
 - Air-dry and powder the leaves of Erythrina crista-galli.
 - Macerate the powdered plant material with methanol at room temperature for 72 hours.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Fractionation:
 - Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
 - Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing maniladiol. Triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).



- · Chromatographic Purification:
 - Subject the maniladiol-rich fraction to column chromatography over silica gel.
 - Elute the column with a gradient of n-hexane and ethyl acetate.
 - Collect the fractions and monitor them by TLC.
 - Combine the fractions containing the compound of interest and concentrate them.
- Crystallization:
 - Further purify the isolated compound by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystalline maniladiol.
- Structure Elucidation:
 - Confirm the identity and purity of the isolated maniladiol using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Antitubercular Activity Assay

The antitubercular activity of **maniladiol** can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Methodology (Microplate Alamar Blue Assay - MABA):

- Preparation of Mycobacterial Culture:
 - Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) at 37 °C until the mid-log phase.
 - Adjust the turbidity of the culture to a McFarland standard of 1.0.
- Preparation of Maniladiol Stock Solution:
 - Dissolve a known weight of pure maniladiol in dimethyl sulfoxide (DMSO) to prepare a stock solution of high concentration.



- Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth in a 96-well microplate.
- Inoculation and Incubation:
 - Add the standardized mycobacterial suspension to each well of the microplate containing the serially diluted maniladiol.
 - Include positive (drug-free medium with bacteria) and negative (medium only) controls.
 - Incubate the microplate at 37 °C for 5-7 days.
- Determination of MIC:
 - After incubation, add Alamar Blue reagent to each well.
 - Incubate for another 24 hours.
 - A color change from blue to pink indicates bacterial growth.
 - The MIC is defined as the lowest concentration of maniladiol that prevents this color change.

Biological Activity and Signaling Pathways

Maniladiol has been reported to possess antitubercular activity. However, detailed studies on its mechanism of action and its effects on specific cellular signaling pathways are currently limited in the scientific literature. Triterpenoids, as a class of compounds, are known to modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation. Potential pathways that could be affected by **maniladiol** and warrant further investigation include:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway:
 This pathway is a key regulator of the inflammatory response. Many triterpenoids have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
- MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some



triterpenoids can modulate MAPK signaling, which could contribute to their anticancer properties.

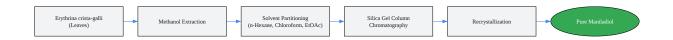
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This is a
crucial intracellular signaling pathway that regulates cell survival and proliferation.

Dysregulation of this pathway is common in cancer, and some triterpenoids have been found
to inhibit PI3K/Akt signaling.

Further research is required to elucidate the specific molecular targets and signaling pathways through which **maniladiol** exerts its biological effects.

Visualizations

Experimental Workflow for Maniladiol Isolation

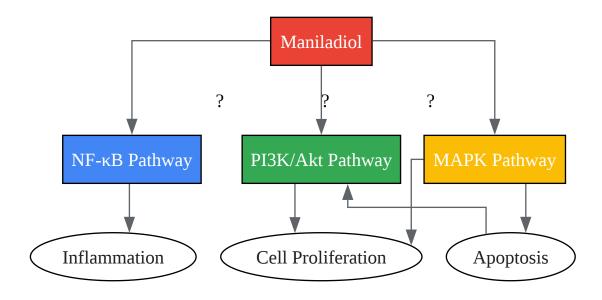


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Caption: A generalized workflow for the isolation and purification of **maniladiol**.

Logical Relationship of Potential Signaling Pathway Modulation





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Caption: Hypothetical modulation of key signaling pathways by **maniladiol**.

Conclusion

Maniladiol is a promising natural product with documented antitubercular activity. This technical guide has summarized its known physicochemical properties and provided generalized experimental protocols for its isolation and biological evaluation. While foundational data exists, significant research gaps remain, particularly concerning its detailed spectral characteristics, quantitative solubility, and its precise mechanism of action at the molecular level. Future investigations focused on these areas are crucial to fully unlock the therapeutic potential of **maniladiol** and to pave the way for its development as a novel therapeutic agent.

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